Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Overview
Description
- “Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate” is a chemical compound with the following structure:
- It belongs to the pyrrolidine family, which is a five-membered nitrogen-containing heterocycle.
- The compound contains a trifluoromethyl group (CF₃) and a phenyl ring.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethyl-containing compounds.
- Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure consists of a pyrrolidine ring with a trifluoromethyl-substituted phenyl group attached.
- Analyzing the bond angles, hybridization, and stereochemistry would provide further insights.
Chemical Reactions Analysis
- Investigating potential chemical reactions, such as nucleophilic substitutions or acid-base reactions, would reveal its reactivity.
Physical And Chemical Properties Analysis
- Determining properties like solubility, melting point, and stability would be essential.
- Experimental data from research papers would provide accurate information.
Scientific Research Applications
Organocatalysis in Transesterification Reactions
Research led by Ishihara et al. (2008) showcases the application of zwitterionic salts derived from reactions involving 4-pyrrolidinopyridine and 3,5-bis(trifluoromethyl)phenyl isothiocyanate as effective organocatalysts for transesterification reactions. These reactions are crucial for producing a variety of esters from carboxylates and alcohols, underlining the compound's utility in synthetic organic chemistry (Ishihara, Niwa, & Kosugi, 2008).
Synthesis of Highly Functionalized Tetrahydropyridines
Zhu et al. (2003) demonstrated the compound's utility in the phosphine-catalyzed [4 + 2] annulation reaction, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process highlights its importance in generating complex pyridine derivatives with potential applications in drug discovery and material science (Zhu, Lan, & Kwon, 2003).
Inhibition of Influenza Neuraminidase
The synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, as studied by Wang et al. (2001), indicate the significance of such compounds in antiviral research. The compound served as a key intermediate in developing potent inhibitors against influenza, showcasing its role in medicinal chemistry aimed at combating viral infections (Wang et al., 2001).
Enantioselective Organocatalytic Reactions
Chowdhury and Ghosh (2009) reported the use of a related pyrrolidine/trifluoroacetic acid catalytic system for direct addition reactions to beta-dimethyl(phenyl)silylmethylene malonate, emphasizing the compound's applicability in creating chiral centers with high yield and enantioselectivity. This research contributes to the advancement of asymmetric synthesis techniques (Chowdhury & Ghosh, 2009).
Safety And Hazards
- Safety data, toxicity, and environmental impact should be assessed.
- Relevant safety precautions and handling guidelines would be crucial.
Future Directions
- Investigate potential applications, such as drug development or agrochemicals.
- Explore modifications to enhance its properties.
properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNOYJGTPZLFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396244 | |
Record name | Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |
CAS RN |
1022224-85-6 | |
Record name | Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.